Cas no 1363383-01-0 (exo-3-Cyano-9-azabicyclo-3.3.1nonane hydrochloride)

exo-3-Cyano-9-azabicyclo-3.3.1nonane hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- exo-3-Cyano-9-azabicyclo[3.3.1]nonane hydrochloride
- exo-3-Cyano-9-azabicyclo[...
- (1S,5R)-9-azabicyclo[3.3.1]nonane-3-carbonitrile,hydrochloride
- exo-3-Cyano-9-azabicyclo[3.3.1]nonane
- 9-Azabicyclo[3.3.1]nonane-3-carbonitrile, (3-exo)-
- AKOS025311376
- exo-3-Cyano-9-azabicyclo-[3.3.1]nonane hydrochloride
- exo-9-Azabicyclo[3.3.1]nonane-3-carbonitrilehydrochloride
- 1523541-93-6
- EXO-3-CYANO-9-AZABICYCLO[3.3.1]NONANE HCL
- CS-0183317
- (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3-carbonitrile hydrochloride
- exo-9-Azabicyclo[3.3.1]nonane-3-carbonitrile hydrochloride
- exo-3-Cyano-9-azabicyclo[3.3.1]nonanehydrochloride-C8106
- 1363383-01-0
- P13178
- (1S,5R)-9-azabicyclo[3.3.1]nonane-3-carbonitrile;hydrochloride
- exo-3-Cyano-9-azabicyclo-3.3.1nonane hydrochloride
-
- Inchi: InChI=1S/C9H14N2.ClH/c10-6-7-4-8-2-1-3-9(5-7)11-8;/h7-9,11H,1-5H2;1H/t7?,8-,9+;
- InChI Key: FTHOCZOVCXRYEA-QGGRMKRSSA-N
- SMILES: C1CC2CC(CC(C1)N2)C#N.Cl
Computed Properties
- Exact Mass: 150.115698455g/mol
- Monoisotopic Mass: 150.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 35.8Ų
exo-3-Cyano-9-azabicyclo-3.3.1nonane hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E105230-50mg |
exo-3-Cyano-9-azabicyclo-[3.3.1]nonane hydrochloride |
1363383-01-0 | 50mg |
$ 550.00 | 2022-06-05 | ||
TRC | E105230-100mg |
exo-3-Cyano-9-azabicyclo-[3.3.1]nonane hydrochloride |
1363383-01-0 | 100mg |
$ 915.00 | 2022-06-05 | ||
Chemenu | CM106692-1g |
(1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3-carbonitrile hydrochloride |
1363383-01-0 | 97% | 1g |
$1188 | 2021-08-06 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y61240-250mg |
exo-3-Cyano-9-azabicyclo[3.3.1]nonane hydrochloride |
1363383-01-0 | 95% | 250mg |
¥7010.00 | 2022-12-04 | |
Chemenu | CM106692-100mg |
(1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3-carbonitrile hydrochloride |
1363383-01-0 | 97% | 100mg |
$*** | 2023-03-30 | |
Chemenu | CM106692-250mg |
(1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3-carbonitrile hydrochloride |
1363383-01-0 | 97% | 250mg |
$*** | 2023-03-30 | |
TRC | E105230-250mg |
exo-3-Cyano-9-azabicyclo-[3.3.1]nonane hydrochloride |
1363383-01-0 | 250mg |
$ 1820.00 | 2022-06-05 | ||
Chemenu | CM106692-1g |
(1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3-carbonitrile hydrochloride |
1363383-01-0 | 97% | 1g |
$1421 | 2022-09-03 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y61240-100mg |
exo-3-Cyano-9-azabicyclo[3.3.1]nonane hydrochloride |
1363383-01-0 | 95% | 100mg |
¥4200.00 | 2022-12-04 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y61240-100mg |
exo-3-Cyano-9-azabicyclo[3.3.1]nonane hydrochloride |
1363383-01-0 | 95% | 100mg |
¥4200.00 | 2023-09-15 |
exo-3-Cyano-9-azabicyclo-3.3.1nonane hydrochloride Related Literature
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
2. Book reviews
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
4. Book reviews
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
Additional information on exo-3-Cyano-9-azabicyclo-3.3.1nonane hydrochloride
Recent Advances in the Study of exo-3-Cyano-9-azabicyclo[3.3.1]nonane hydrochloride (CAS: 1363383-01-0)
exo-3-Cyano-9-azabicyclo[3.3.1]nonane hydrochloride (CAS: 1363383-01-0) is a structurally unique bicyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a versatile scaffold for the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and infectious diseases. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activity, and potential applications.
The compound's bicyclic framework, featuring a cyano group at the exo position, provides a rigid and compact structure that is conducive to interactions with various biological targets. Recent synthetic methodologies have focused on optimizing the yield and purity of exo-3-Cyano-9-azabicyclo[3.3.1]nonane hydrochloride, with particular emphasis on stereoselective routes. Advances in catalytic asymmetric synthesis have enabled the production of enantiomerically pure forms, which are critical for pharmacological studies.
In terms of biological activity, exo-3-Cyano-9-azabicyclo[3.3.1]nonane hydrochloride has demonstrated promising results as a modulator of neurotransmitter receptors. Preliminary in vitro studies indicate its affinity for nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its interaction with sigma receptors has been investigated, with findings pointing to possible anxiolytic and antidepressant effects.
Recent in vivo studies have further elucidated the compound's pharmacokinetic properties. The hydrochloride salt form enhances solubility and bioavailability, making it a suitable candidate for oral administration. Animal models have shown favorable blood-brain barrier penetration, a critical factor for CNS-targeted therapies. However, challenges remain in optimizing its metabolic stability and minimizing off-target effects.
Beyond CNS applications, exo-3-Cyano-9-azabicyclo[3.3.1]nonane hydrochloride has also been explored for its antimicrobial properties. Structural modifications of the core scaffold have yielded derivatives with activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These findings open new avenues for the development of next-generation antibiotics.
In conclusion, exo-3-Cyano-9-azabicyclo[3.3.1]nonane hydrochloride represents a promising scaffold with diverse therapeutic potential. Ongoing research is focused on refining its synthesis, expanding its biological profile, and addressing pharmacokinetic challenges. The compound's unique structure and multifaceted activity make it a valuable subject for future drug discovery efforts in both CNS and infectious disease research.
1363383-01-0 (exo-3-Cyano-9-azabicyclo-3.3.1nonane hydrochloride) Related Products
- 1744-64-5(6Alpha-Chlorodexamethasone)
- 874615-45-9(1-(4-ethoxyphenyl)-4-{1-2-(2-methylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)
- 899955-47-6(N-2-(dimethylamino)-2-(furan-2-yl)ethylnaphthalene-2-sulfonamide)
- 1529600-42-7(2,2-difluoro-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol)
- 2166742-62-5(6-(5-amino-2-methylphenyl)-5-methylpiperidin-3-amine)
- 1566658-51-2(3-fluoro-3-(5-methylthiophen-2-yl)propan-1-amine)
- 2138539-54-3(2-[5-Oxo-2-(propan-2-yl)cyclohexyl]acetonitrile)
- 954588-13-7(3-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(2-methoxyphenyl)urea)
- 1805250-83-2(Methyl 3-bromo-2-(difluoromethyl)-5-nitropyridine-4-acetate)
- 2138551-94-5(1-(2-methyl-5-oxocyclohexyl)-1H-1,2,4-triazole-3-carbonitrile)



